molecular formula C30H24N2O2 B10868130 9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-2-amine

9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-2-amine

Cat. No.: B10868130
M. Wt: 444.5 g/mol
InChI Key: IELRNBPSWMSPRW-UHFFFAOYSA-N
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Description

N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is a complex organic compound that features both carbazole and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the carbazole and chromene intermediates, followed by their coupling under specific conditions. For example, the carbazole intermediate can be synthesized from 9-ethyl-9H-carbazole-2-amine, while the chromene intermediate can be derived from 4-methoxyphenyl chromene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: In materials science, it can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-9H-carbazol-2-amine: Shares the carbazole moiety but lacks the chromene component.

    4-Methoxyphenyl chromene: Contains the chromene moiety but lacks the carbazole component.

Uniqueness

N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is unique due to its combination of carbazole and chromene moieties, which confer distinct electronic and structural properties. This dual functionality makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions.

Properties

Molecular Formula

C30H24N2O2

Molecular Weight

444.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-2-yl)-2-(4-methoxyphenyl)chromen-4-imine

InChI

InChI=1S/C30H24N2O2/c1-3-32-27-10-6-4-8-23(27)24-17-14-21(18-28(24)32)31-26-19-30(20-12-15-22(33-2)16-13-20)34-29-11-7-5-9-25(26)29/h4-19H,3H2,1-2H3

InChI Key

IELRNBPSWMSPRW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N=C4C=C(OC5=CC=CC=C54)C6=CC=C(C=C6)OC

Origin of Product

United States

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